![molecular formula C10H11NO2S B13190344 N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a phenyl ring substituted with an acetamide group and a sulfanyl group attached to an oxoethyl moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide typically involves the alkylation of a thiol group followed by the acylation of an amine group. One common method starts with the reaction of 4-mercaptophenylacetic acid with an oxoethyl halide under basic conditions to form the intermediate sulfanyl compound. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[2-(2,4-Dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is unique due to its specific structural features, such as the combination of an oxoethyl group with a sulfanyl and acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO2S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
N-[4-(2-oxoethylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11NO2S/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-6H,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
ILJKGRDJLNRJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


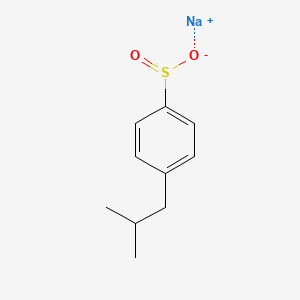
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
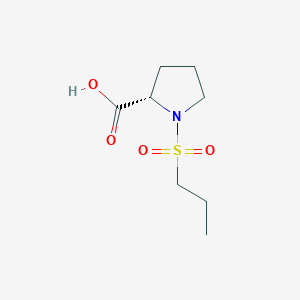
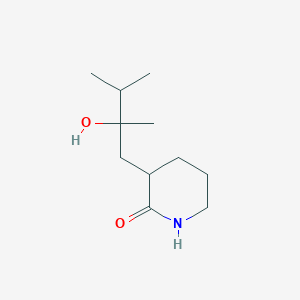
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
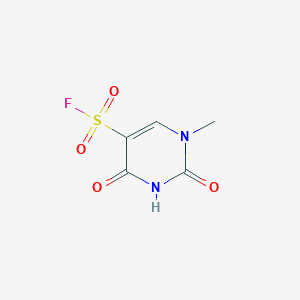
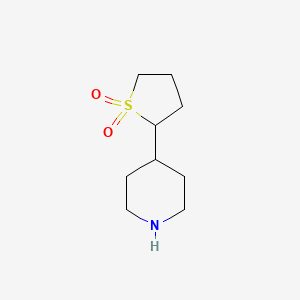


![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
